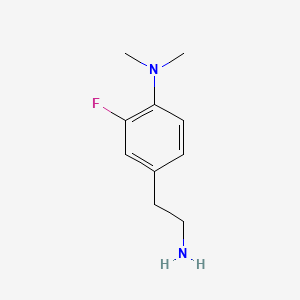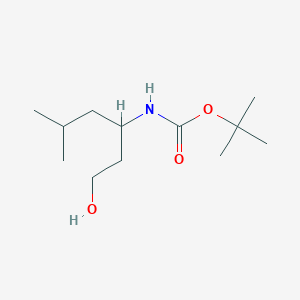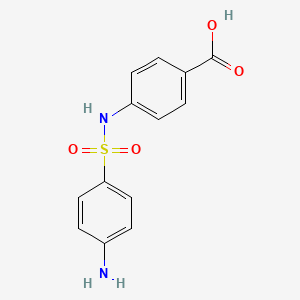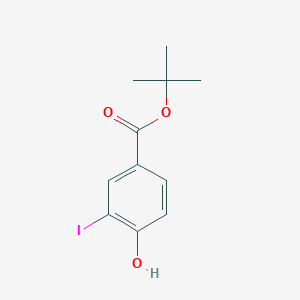
n-Dimethylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Dimethylbenzenamine, also known as N,N-dimethylaniline, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline, where two hydrogen atoms on the nitrogen atom are replaced by methyl groups. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is widely used in the chemical industry as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Dimethylbenzenamine can be synthesized through several methods. One common method is the methylation of aniline using formaldehyde and formic acid, known as the Eschweiler-Clarke reaction. This reaction involves the following steps:
- Aniline reacts with formaldehyde to form N-methylol aniline.
- N-methylol aniline is then reduced by formic acid to produce this compound .
Another method involves the reaction of aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide
- Aniline reacts with dimethyl sulfate or methyl iodide to form N-methyl aniline.
- N-methyl aniline is further methylated to produce this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitrobenzene in the presence of a methylating agent such as methanol. This process involves the following steps:
- Nitrobenzene is hydrogenated to form aniline.
- Aniline is then methylated using methanol in the presence of a catalyst such as palladium or nickel to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
n-Dimethylbenzenamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used reducing agents.
Substitution: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Sulfonation is performed using sulfuric acid or oleum.
Major Products Formed
Oxidation: N,N-dimethylbenzamide, N,N-dimethylbenzoquinone.
Reduction: N-methylaniline, aniline.
Substitution: Various substituted derivatives such as nitro-N,N-dimethylaniline, sulfo-N,N-dimethylaniline, and halo-N,N-dimethylaniline.
Applications De Recherche Scientifique
n-Dimethylbenzenamine has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Medicine: It is used in the synthesis of drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of n-Dimethylbenzenamine involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, affecting their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparaison Avec Des Composés Similaires
n-Dimethylbenzenamine can be compared with other similar compounds, such as:
Aniline: Aniline is the parent compound of this compound, with two hydrogen atoms on the nitrogen atom.
N-Methylaniline: N-Methylaniline has one methyl group and one hydrogen atom on the nitrogen atom.
N,N-Diethylaniline: N,N-Diethylaniline has two ethyl groups on the nitrogen atom.
Conclusion
This compound is a versatile compound with numerous applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of various organic compounds. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for its effective use in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H15FN2 |
|---|---|
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10-4-3-8(5-6-12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3 |
Clé InChI |
NHHXNSNCLRMODO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)



![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol](/img/structure/B15093849.png)
![trimethyl-[12,12,24,24-tetrakis(4-hexylphenyl)-20-trimethylstannyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]stannane](/img/structure/B15093851.png)

![[5-(2-Aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15093856.png)
![6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B15093877.png)


![Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine](/img/structure/B15093909.png)
![3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide](/img/structure/B15093916.png)
